molecular formula C22H22O10 B591309 4''-methyloxy-Genistin

4''-methyloxy-Genistin

Cat. No.: B591309
M. Wt: 446.4 g/mol
InChI Key: DQFZFJHZGAOITN-YCDQRNBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’'-Methyloxy-Genistin can be synthesized through the glycosylation of genistein with a suitable glycosyl donor under specific reaction conditions. The process involves the use of protecting groups to ensure selective glycosylation at the desired position. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of 4’'-methyloxy-Genistin involves the extraction and isolation from natural sources, such as Cordyceps militaris grown on germinated soybeans. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions

4’'-Methyloxy-Genistin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’'-Methyloxy-Genistin has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.

    Biology: Investigated for its immunomodulating and antiallergic activities.

    Medicine: Potential therapeutic applications in treating allergies and immune-related disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

4’'-Methyloxy-Genistin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’'-Methyloxy-Genistin is unique due to its specific glycosylation pattern, which may confer distinct biological activities compared to other isoflavones. Its methyl-glycoside structure allows for specific interactions with molecular targets, potentially enhancing its immunomodulating and antiallergic effects .

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFZFJHZGAOITN-YCDQRNBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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